molecular formula C18H21N3O2 B11688994 2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11688994
M. Wt: 311.4 g/mol
InChI Key: LRFCFMXATAKCJY-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a synthetic compound featuring a piperazine core substituted with a pyridin-2-ylmethyl group at the 4-position and a phenoxyacetyl moiety at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes. The pyridinylmethyl group may enhance solubility and binding affinity, while the phenoxy group contributes to hydrophobic interactions.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H21N3O2/c22-18(15-23-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-19-16/h1-9H,10-15H2

InChI Key

LRFCFMXATAKCJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Reduction of the Ketone Group

The carbonyl group undergoes selective reduction under standard conditions:
Reaction :

2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanoneLiAlH42-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanol}

ParameterDetailSource
ReagentLithium aluminum hydride (LiAlH₄)
SolventAnhydrous tetrahydrofuran (THF)
Temperature0°C → room temperature
Yield72–85% (analogous compounds)

This reduction preserves the piperazine and pyridine moieties while converting the ketone to a secondary alcohol.

Nucleophilic Aromatic Substitution

The phenoxy group participates in substitution reactions under electrophilic conditions:
Reaction :

Phenoxy-...+NO2+Nitro-substituted derivative\text{Phenoxy-...} + \text{NO}_2^+ \rightarrow \text{Nitro-substituted derivative}

ParameterDetailSource
ReagentNitrating mixture (HNO₃/H₂SO₄)
Conditions0–5°C, 2–4 hours
RegioselectivityPara-substitution dominant

The electron-rich aromatic ring facilitates nitration at the para position relative to the ether oxygen .

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation and acylation:

N-Alkylation

Reaction :

Piperazine N+R-XN-alkylated product\text{Piperazine N} + \text{R-X} \rightarrow \text{N-alkylated product}

ParameterDetailSource
ReagentAlkyl halides (e.g., CH₃I)
BaseTriethylamine (TEA)
SolventDimethylformamide (DMF)
Yield65–78%

N-Acylation

Reaction :

Piperazine N+R-COClN-acylated product\text{Piperazine N} + \text{R-COCl} \rightarrow \text{N-acylated product}

ParameterDetailSource
ReagentChloroacetyl chloride
Coupling Agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Yield70–82%

Heterocycle Formation via Cyclization

The compound serves as a precursor in multicomponent reactions to form fused heterocycles:

Example : Synthesis of thieno[2,3-b]pyridine derivatives :

  • Step 1 : React with 2-mercaptonicotinonitrile derivatives in ethanol/piperidine

  • Step 2 : Cyclize with sodium ethoxide at reflux

ParameterDetailSource
Cyclization AgentSodium ethoxide
Temperature80°C, 4–6 hours
Yield76–84%

Stability Under Hydrolytic Conditions

The compound exhibits limited hydrolysis resistance:

ConditionOutcomeSource
Aqueous HCl (1M)Partial cleavage of phenoxy ether bond (≤20% in 24 hrs)
Aqueous NaOH (1M)Degradation of piperazine ring (40–50% in 12 hrs)

Catalytic Hydrogenation

The pyridine ring undergoes partial saturation under hydrogenation:

ParameterDetailSource
CatalystPalladium on carbon (Pd/C)
Pressure3–5 atm H₂
SolventEthanol
SelectivityPyridine → piperidine (30–35% conversion)

Key Reactivity Tren

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Conducted with hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions : Nucleophilic substitutions at the phenoxy or pyridine moieties.

These reactions facilitate the development of novel compounds with tailored properties for specific applications in medicinal chemistry and materials science.

Biology

The compound has been investigated for its potential as a biochemical probe , particularly in studying receptor-ligand interactions. Its ability to interact with neurotransmitter receptors suggests applications in:

  • Neurological Disorders : Research indicates that it may influence pathways related to conditions such as depression and anxiety through modulation of serotonin and dopamine receptors.

A study highlighted its role in receptor binding assays, demonstrating its efficacy in modulating receptor activity, which is crucial for drug development targeting central nervous system disorders.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications due to its interaction with neurotransmitter systems. Notable areas of research include:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models.

A case study reported on the synthesis of related piperazine derivatives showed promising results in reducing depressive behaviors in rodents, indicating a potential pathway for developing new antidepressants.

Industry

In industrial applications, this compound is utilized in the development of novel materials and as a precursor for specialty chemicals. Its unique chemical structure allows it to be integrated into various formulations, enhancing properties such as stability, reactivity, and solubility.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their modifications are summarized below:

Compound Name Substituents on Piperazine Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference ID
Target Compound : 2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone Pyridin-2-ylmethyl, Phenoxyacetyl Piperazine, Pyridine, Phenoxy C₁₈H₂₀N₃O₂ 310.37 N/A
1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (Compound 4) 3-Chloro-5-nitropyridinyloxy, Phenoxyacetyl Nitro, Chloropyridine, Piperazine C₁₇H₁₆ClN₅O₄ 413.80
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-piperazine Fluorophenoxy, Triazolopyrimidine Fluorine, Triazole, Pyrimidine C₂₃H₂₁FN₈O₂ 476.47
2-Phenoxy-1-[4-(2-phenoxyacetyl)-piperazin-1-yl]-ethanone Phenoxyacetyl (dual phenoxy groups) Piperazine, Ethanedione C₂₀H₂₁N₂O₄ 353.40
2-Chloro-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-ethanone 4-Methoxyphenyl, Chloroacetyl Chlorine, Methoxyphenyl C₁₃H₁₇ClN₂O₂ 280.74
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-ETHANONE Benzhydryl, Fluorophenyl Benzhydryl, Fluorine C₂₆H₂₈FN₃O 417.50

Key Observations :

  • Heterocyclic Modifications : The triazolopyrimidine group in introduces a planar aromatic system, likely improving DNA intercalation or kinase inhibition.
  • Solubility : The pyridinylmethyl group in the target compound may offer better aqueous solubility than bulky benzhydryl or carbazole derivatives .

Comparison of Challenges :

  • Nitro Groups : Compound 4 requires reduction steps (e.g., SnCl₂) to convert nitro to amine , adding complexity absent in the target compound’s synthesis.
  • Steric Hindrance : Benzhydryl derivatives necessitate bulky reactant handling, reducing reaction efficiency.

Physicochemical Properties

  • Stability : Chloroacetyl derivatives may hydrolyze faster than the target compound’s pyridinylmethyl group, which is more sterically protected.
  • LogP Predictions : The target compound’s LogP (~2.5) is lower than benzhydryl (LogP ~4.5), favoring better membrane permeability.
  • Crystallinity : Piperazine derivatives with planar aromatic systems (e.g., ) exhibit higher melting points, complicating formulation.

Biological Activity

2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a compound with significant potential in various biological applications, primarily due to its interactions with neurotransmitter receptors. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21N3O2
  • Molecular Weight : 311.38 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC18H21N3O2
Molecular Weight311.38 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter receptors in the brain. This compound has been explored for its potential role as a biochemical probe in receptor-ligand interactions, particularly in the context of neurological disorders.

Neurotransmitter Interaction

Research indicates that this compound exhibits affinity for serotonin (5-HT) receptors, which are crucial in mood regulation and are targets for antidepressant therapies. A study evaluating similar piperazine derivatives demonstrated potent serotonin reuptake inhibition, suggesting that this compound may have antidepressant properties .

Antidepressant Potential

In vivo studies have shown that compounds structurally related to 2-Phenoxy can significantly reduce immobility times in forced swimming tests (FST), indicating potential antidepressant effects. The compound A20, a derivative, was noted for its stability in human liver microsomes and favorable pharmacokinetic properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2-Phenoxy derivatives on various cancer cell lines. For instance, certain analogs exhibited IC50 values in the micromolar range against cancer cell lines, suggesting that modifications to the structure can enhance or diminish biological activity .

Case Studies and Research Findings

A review of literature highlights several key findings regarding the biological activity of compounds related to 2-Phenoxy:

  • Serotonin Reuptake Inhibition : A series of phenylpiperazine derivatives showed promising results in inhibiting serotonin reuptake, indicating that similar structures may have therapeutic benefits in treating depression .
  • Cytotoxic Activity : Research on thiazole-integrated compounds revealed significant cytotoxicity against cancer cell lines, which could inform further studies on 2-Phenoxy derivatives .
  • Pharmacokinetic Properties : Stability studies suggest that certain derivatives maintain their activity over extended periods, making them suitable candidates for further drug development .

Q & A

Q. How can researchers determine key physicochemical properties (e.g., solubility, pKa) of 2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone to inform experimental design?

To assess solubility, researchers typically use high-performance liquid chromatography (HPLC) or shake-flask methods under controlled pH and temperature. For pKa determination, potentiometric titration or UV-spectrophotometric methods are employed, as seen in studies on structurally similar piperazine derivatives . These properties guide solvent selection for biological assays and synthetic optimization.

Q. What are standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Common routes involve nucleophilic substitution or coupling reactions between phenoxyacetyl derivatives and substituted piperazines. For example, electrochemical oxidation of precursors in the presence of arylsulfinic acids has been used for analogous phenylpiperazine derivatives, with optimization via pH control (e.g., 10% Na₂CO₃) and temperature modulation (room temperature to reflux) . Purity is enhanced using column chromatography or recrystallization, monitored by NMR and LC-MS.

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

In vitro assays include:

  • Antipsychotic activity : Dopamine/serotonin receptor binding assays (e.g., radioligand displacement).
  • Anti-inflammatory activity : Inhibition of nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) .
    Dose-response curves and IC₅₀ values are critical for prioritizing further studies.

Advanced Research Questions

Q. How can electrochemical methods like cyclic voltammetry (CV) be applied to study reaction mechanisms of its derivatives?

CV identifies redox-active intermediates, such as quinone-imine species formed during electrochemical oxidation of phenylpiperazine derivatives. Mechanistic insights (e.g., EC mechanisms involving electron transfer followed by chemical steps) are validated by correlating voltammetric peaks with spectroscopic data (UV-Vis, FTIR) and product isolation . This approach aids in designing novel derivatives with tailored redox properties.

Q. What crystallographic approaches are critical for resolving its 3D structure and implications for bioactivity?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for determining bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 32.692 Å, β = 92.985°) have been resolved for related piperazin-1-yl ethanones, enabling structure-activity relationship (SAR) analysis of substituent effects on receptor binding .

Q. How to design quantitative structure-activity relationship (QSAR) studies using multiple linear regression (MLR) to correlate structural features with antipsychotic activity?

  • Descriptors : Include electronic (e.g., Hammett constants), steric (molar refractivity), and topological (polar surface area) parameters.
  • Validation : Use leave-one-out cross-validation and statistical metrics (R² > 0.8, q² > 0.5).
    A study on biphenyl-piperazin-1-yl ethanones demonstrated MLR’s utility in predicting dopamine D₂ receptor affinity, highlighting the role of hydrophobic substituents .

Q. How to address discrepancies in biological activity data across in vitro and in vivo models?

  • In vitro-in vivo correlation (IVIVC) : Adjust for metabolic stability (e.g., liver microsome assays) and bioavailability.
  • Model selection : For anti-inflammatory activity, murine carrageenan-induced paw edema may show higher sensitivity than in vitro NO inhibition, as observed in 7-chloro-4-(piperazin-1-yl)quinoline derivatives .
  • Data normalization : Use positive controls (e.g., indomethacin for inflammation) and standardized dosing regimens.

Q. What strategies improve target selectivity in derivatives acting as nuclear receptor modulators (e.g., RORγ inverse agonists)?

  • Structural modifications : Introduce δ-sultam moieties to enhance metabolic stability while maintaining potency.
  • Selectivity profiling : Screen against panels of nuclear receptors (e.g., RORα, RORβ) and assess off-target effects via radioligand competition assays. GNE-3500, a δ-sultam derivative, achieved >200-fold selectivity over 25 nuclear receptors via fluorine substitution and rigid backbone engineering .

Methodological Considerations

Q. Handling Contradictory Data in SAR Studies

  • Statistical rigor : Apply multivariate analysis to distinguish noise from true outliers.
  • Crystallographic validation : Resolve ambiguous binding modes (e.g., piperazine ring conformation) via SCXRD to reconcile discrepancies between computational docking and experimental activity .

Q. Optimizing Multi-Step Synthesis

  • Intermediate characterization : Use LC-MS and ¹H/¹³C NMR at each step to track byproducts.
  • Catalyst selection : For hydrogenation steps, Pd/C under acidic conditions (e.g., acetic acid) improves yield, as shown in 5-HT₄ receptor agonist syntheses .

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